A-Amylase/ -

A-Amylase/

Catalog Number: EVT-6231344
CAS Number:
Molecular Formula: C11H9N5
Molecular Weight: 211.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alpha-amylase is an enzyme that catalyzes the hydrolysis of starch into sugars, playing a crucial role in various biological and industrial processes. It is classified under the enzyme commission number 3.2.1.1 and is widely distributed across different organisms, including plants, animals, and microorganisms. The enzyme acts primarily on the α-1,4-glycosidic bonds in polysaccharides, such as amylose and amylopectin, leading to the production of maltose and glucose.

Source

Alpha-amylase can be sourced from various organisms:

  • Microbial Sources: Commonly produced by bacteria such as Bacillus amyloliquefaciens and fungi like Aspergillus oryzae.
  • Animal Sources: Secreted by the salivary glands in humans and other mammals.
  • Plant Sources: Found in seeds and tubers where it aids in starch mobilization during germination.
Classification

Alpha-amylase is classified into three main types based on its source:

  • Salivary Alpha-Amylase (P-type): Secreted by salivary glands, it initiates starch digestion in the mouth.
  • Pancreatic Alpha-Amylase (S-type): Produced by the pancreas, it continues starch digestion in the small intestine.
  • Microbial Alpha-Amylase: Produced by various microorganisms, used extensively in industrial applications.
Synthesis Analysis

Methods

Alpha-amylase can be synthesized through various fermentation techniques using microbial cultures. The production process typically involves:

  1. Selection of Microorganisms: Strains like Bacillus amyloliquefaciens are preferred for their high yield.
  2. Fermentation Conditions: Parameters such as temperature, pH, and nutrient composition are optimized to enhance enzyme production.
  3. Extraction: Post-fermentation, the enzyme is extracted using buffer solutions to maintain activity.

Technical Details

The synthesis often utilizes submerged fermentation or solid-state fermentation methods. The Taguchi method has been employed for optimizing conditions, focusing on factors such as calcium chloride concentration, starch levels, and nitrogen sources to maximize alpha-amylase yield .

Molecular Structure Analysis

Structure

Alpha-amylase has a complex tertiary structure characterized by:

  • Active Site: Contains residues that facilitate the hydrolysis of glycosidic bonds.
  • Domains: Typically consists of multiple domains that contribute to its stability and function.

Data

The molecular weight of alpha-amylase varies based on its source; for instance, human salivary alpha-amylase has a molecular weight of approximately 55 kDa. The enzyme's structure allows it to bind to starch molecules effectively, facilitating hydrolysis.

Chemical Reactions Analysis

Reactions

Alpha-amylase catalyzes the following reactions:

  • Hydrolysis of amylose and amylopectin into maltose and glucose.
  • The reaction mechanism involves the formation of an enzyme-substrate complex followed by cleavage of glycosidic bonds.

Technical Details

The reaction proceeds through a two-step mechanism involving:

  1. Formation of a transient covalent bond between the enzyme and substrate.
  2. Breakdown of this bond leading to product release while regenerating the enzyme .
Mechanism of Action

Process

The mechanism involves:

  1. Substrate Binding: Starch binds at the active site of alpha-amylase.
  2. Catalysis: The enzyme stabilizes the transition state, facilitating bond cleavage.
  3. Product Release: Maltose or glucose is released, allowing the enzyme to catalyze further reactions.

Data

Kinetic studies indicate that alpha-amylase follows Michaelis-Menten kinetics with varying substrate affinities depending on its source .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a pale yellow powder when dried.
  • Solubility: Soluble in water; activity can be affected by temperature and pH.

Chemical Properties

  • Optimal pH Range: Varies; bacterial alpha-amylases often function best at pH 6.5 while fungal enzymes may prefer pH 5.4 .
  • Thermal Stability: Some microbial alpha-amylases are thermostable, retaining activity at elevated temperatures (up to 100°C).

Relevant Data or Analyses

Studies have shown that alpha-amylase retains significant activity across a range of temperatures and pH levels, making it suitable for various industrial applications .

Applications

Scientific Uses

Alpha-amylase has several applications across different fields:

  • Food Industry: Used in brewing, baking, and syrup production to convert starches into fermentable sugars.
  • Clinical Diagnostics: Measurement of serum alpha-amylase levels aids in diagnosing conditions such as pancreatitis .
  • Biotechnology: Employed in genetic engineering and molecular biology for DNA manipulation processes.

Properties

Product Name

A-Amylase/

IUPAC Name

(E)-1-(1H-indol-2-yl)-N-(1,2,4-triazol-4-yl)methanimine

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C11H9N5/c1-2-4-11-9(3-1)5-10(15-11)6-14-16-7-12-13-8-16/h1-8,15H/b14-6+

InChI Key

JGAIKVXQWSGKCO-MKMNVTDBSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)C=NN3C=NN=C3

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C=NN3C=NN=C3

Isomeric SMILES

C1=CC=C2C(=C1)C=C(N2)/C=N/N3C=NN=C3

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